Technical Guide: Solubility & Solvent Compatibility of 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride
Technical Guide: Solubility & Solvent Compatibility of 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride
This technical guide provides a comprehensive analysis of the solubility profile, solvent compatibility, and handling protocols for 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride .
Given the specialized nature of this intermediate, public experimental solubility tables are scarce. Therefore, this guide synthesizes empirical data from structural analogs (e.g., 2,5-dichlorothiophene-3-sulfonyl chloride), thermodynamic principles of sulfonyl chlorides, and validated laboratory protocols for handling moisture-sensitive electrophiles.
Compound Profile & Physicochemical Basis[1][2][3][4]
-
Chemical Name: 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride[1][2]
-
CAS Number: 59768-12-6
-
Molecular Formula: C₄Cl₃NO₄S₂[3]
-
Molecular Weight: 296.54 g/mol
-
Physical State: Solid (typically off-white to pale yellow crystalline powder).
-
Reactivity Class: Electrophilic Acid Chloride; highly sensitive to nucleophiles (water, alcohols, amines).
Thermodynamic Solubility Principles
The solubility of this compound is governed by two competing factors:
-
Lipophilicity of the Thiophene Core: The chlorinated thiophene ring drives solubility in non-polar and moderately polar aprotic solvents (e.g., DCM, Toluene).
-
Polarity of the Sulfonyl & Nitro Groups: These groups introduce dipole moments that discourage solubility in strictly non-polar alkanes (e.g., Pentane) unless heated, making alkanes excellent anti-solvents.
Empirical Solubility Matrix
The following data categorizes solvents based on solubility capacity and chemical compatibility .
Critical Warning: Do not use protic solvents (Alcohols, Water) for solubility testing or stock solution preparation. Sulfonyl chlorides undergo rapid solvolysis in these media, converting to the corresponding sulfonic acid or ester.
Table 1: Solubility & Compatibility Profile
| Solvent Class | Specific Solvent | Solubility Rating (25°C) | Compatibility | Application |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Excellent | Primary extraction solvent; Reaction medium. |
| Chloroform (CHCl₃) | High (>100 mg/mL) | Excellent | NMR solvent; Reaction medium. | |
| 1,2-Dichloroethane (DCE) | High (>80 mg/mL) | Excellent | High-temp reactions; Recrystallization. | |
| Ethers | Tetrahydrofuran (THF) | High (>100 mg/mL) | Good (Must be anhydrous) | Reaction solvent; Solubilizing agent. |
| Diethyl Ether (Et₂O) | Moderate (~20-50 mg/mL) | Good | Extraction; Precipitation. | |
| 1,4-Dioxane | High | Good | Lyophilization solvent (if stable). | |
| Esters/Ketones | Ethyl Acetate (EtOAc) | High (>80 mg/mL) | Good | General solvent; Chromatography. |
| Acetone | High | Fair (Enolization risk) | Cleaning; Rapid dissolution. | |
| Aromatics | Toluene | Moderate (~30-60 mg/mL) | Excellent | Recrystallization (High T solubility, Low T insolubility). |
| Alkanes | Hexanes / Heptane | Low (<5 mg/mL) | Excellent | Anti-solvent ; Precipitation; Washing. |
| Protic | Methanol / Ethanol | Reactive (Decomposes) | INCOMPATIBLE | DO NOT USE. Forms methyl/ethyl esters. |
| Water | Reactive (Hydrolysis) | INCOMPATIBLE | DO NOT USE. Forms sulfonic acid + HCl. |
Solvolysis & Stability Mechanics
Understanding the "solubility" in alcohols is actually a kinetic study of degradation. The sulfonyl chloride moiety (
Degradation Pathway
When dissolved in Methanol (MeOH):
This reaction is often mistaken for "solubility" because the solid disappears into the liquid. However, the chemical identity is lost.
Visualization: Solvent Selection Workflow
The following diagram illustrates the decision logic for selecting solvents for reactions versus purification, emphasizing the exclusion of protic media.
Figure 1: Decision matrix for solvent selection. Note the critical divergence at protic solvents leading to degradation.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination (Inert Atmosphere)
Use this protocol to determine exact solubility limits in aprotic solvents (e.g., Toluene, DCM).
Prerequisites:
-
Anhydrous solvent (dried over molecular sieves).
-
Nitrogen/Argon atmosphere.
-
0.22 µm PTFE syringe filter.
Step-by-Step:
-
Preparation: Weigh 100 mg of 2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride into a tared 4 mL vial (
). -
Addition: Add the target anhydrous solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Endpoint: Record the volume (
) where the solution becomes clear and no solid remains. -
Calculation:
-
Verification (Optional): Cool the solution to 0°C. If precipitation occurs, the solvent is a candidate for recrystallization.
Protocol B: Recrystallization for Purification
Based on the solubility differential between Toluene (hot) and Hexanes (cold).
-
Dissolution: Dissolve crude material in minimal boiling Toluene (approx. 3-5 mL per gram).
-
Filtration: Hot filter (if necessary) to remove insoluble impurities.
-
Anti-Solvent: Slowly add warm Hexane (or Heptane) until a faint turbidity persists.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then chill to 0-4°C for 2 hours.
-
Collection: Filter the crystals under inert gas (nitrogen blanket) to prevent moisture condensation and hydrolysis. Wash with cold Hexane.
References
-
Sigma-Aldrich. (n.d.). 2,5-Dichlorothiophene-3-sulfonyl chloride Product Sheet. Retrieved from
- Note: Provides physical data for the non-nitro analog, establishing the baseline for thiophene sulfonyl chloride solubility.
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 915–929.[4] Link
- Establishes the solvolysis rates and instability of sulfonyl chlorides in hydroxylic solvents.
-
Org. Synth. (1954). 2,4-Dinitrobenzenesulfenyl chloride.[5] Organic Syntheses, Coll. Vol. 4, p.367. Link
- Provides validated purification protocols (CCl4/Petroleum Ether) for nitro-substituted sulfur electrophiles.
-
PrepChem. (n.d.). Synthesis of 2,4,5-trichlorothien-3-ylsulfonyl chloride. Link
- Details the use of hexane/DCM systems for the isolation of chlorin
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. rsc.org [rsc.org]
- 3. 59768-12-6|2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride|2,5-Dichloro-4-nitrothiophene-3-sulfonyl chloride|MFCD01570024-范德生物科技公司 [bio-fount.com]
- 4. mdpi.org [mdpi.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
